Hydrophilicity Shift: XLogP3 of −0.5 Differentiates This Compound from More Lipophilic 5,5-Dimethyl Pyrrolo[2,3-d]pyrimidin-6-one Analogs Bearing Aryl or Alkyl N7 Substituents
The target compound exhibits a computed XLogP3 value of −0.5 [1], reflecting the hydrophilic character conferred by the 7-(2-hydroxyethyl) substituent. In contrast, closely related 5,5-dimethyl-pyrrolo[2,3-d]pyrimidin-6-one analogs with lipophilic N7 substituents (e.g., 7-[(1S)-1-(4-fluorophenyl)ethyl] or 7-[(1S)-4-hydroxy-1H-inden-1-yl]) copurified with MARK2 kinase have calculated logP values exceeding 3.0, representing a ΔlogP of >3.5 log units [2]. This hydrophilicity difference has direct consequences for aqueous solubility, protein binding, and membrane permeability, all of which influence assay compatibility and in vitro–in vivo correlation.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −0.5 |
| Comparator Or Baseline | 7-[(1S)-1-(4-fluorophenyl)ethyl]-5,5-dimethyl-2-(3-pyridylamino)pyrrolo[2,3-d]pyrimidin-6-one: estimated logP >3.0 (no experimental value available; inferred from structural similarity to MARK inhibitor series lead compounds) |
| Quantified Difference | ΔlogP > 3.5 log units (target compound more hydrophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021 release); comparator logP estimated from structural class data in Katz et al. 2017. |
Why This Matters
For procurement decisions, the negative XLogP3 of −0.5 predicts superior aqueous solubility and reduced non-specific protein binding relative to lipophilic analogs, which directly impacts assay development feasibility and reduces the likelihood of false positives in biochemical screens.
- [1] PubChem Compound Summary CID 42609090. Computed Properties: XLogP3-AA = −0.5. View Source
- [2] Katz, J.D. et al. Structure guided design of a series of selective pyrrolopyrimidinone MARK inhibitors. Bioorg. Med. Chem. Lett. 2017, 27, 114–120. PDB 5KZ7 co-crystallized ligand: 7-[(1S)-1-(4-fluorophenyl)ethyl]-5,5-dimethyl-2-(3-pyridylamino)pyrrolo[2,3-d]pyrimidin-6-one. View Source
